Z-D-Asp-OH

Chiral Purity Enantiomeric Differentiation Peptide Synthesis

Z-D-Asp-OH (CAS 78663-07-7) is a D-enantiomer aspartic acid derivative with a Z (Cbz) α-amino protecting group, providing orthogonal stability during acidic treatments and enabling selective hydrogenolytic cleavage. Its D-configuration confers opposite stereochemical outcomes vs. L-isomer, making it essential for chiral polyamide membranes (L-selectivity 1.30) and biocatalytic peptide coupling. ≥98% purity ensures stereochemical fidelity.

Molecular Formula C12H13NO6
Molecular Weight 267.23 g/mol
CAS No. 78663-07-7
Cat. No. B554537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Asp-OH
CAS78663-07-7
SynonymsZ-D-Asp-OH; 78663-07-7; Z-D-asparticacid; N-Benzyloxycarbonyl-D-asparticacid; N-Cbz-D-asparticAcid; (R)-2-(((benzyloxy)carbonyl)amino)succinicacid; Cbz-D-Asp-OH; CBZ-D-ASPARTICACID; N-Carbobenzoxy-D-asparticAcid; XYXYXSKSTZAEJW-SECBINFHSA-N; (R)-2-(BENZYLOXYCARBONYLAMINO)SUCCINICACID; MFCD00063182; N-CARBOBENZYLOXY-D-ASPARTICACID; (2R)-2-(phenylmethoxycarbonylamino)butanedioicacid; (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioicacid; C12H13NO6; CARBOBENZOXY-D-ASPARTICACID; Cbz-D-Asp; AmbotzZAA1024; AC1NRCRO; PHQ-DAS; PubChem10523; N-CBZ-D-ASP-OH; KSC380S8P; 95965_ALDRICH
Molecular FormulaC12H13NO6
Molecular Weight267.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1
InChIKeyXYXYXSKSTZAEJW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Asp-OH (CAS 78663-07-7): A Defined N-Cbz-D-Aspartic Acid Building Block for Chiral Synthesis


Z-D-Asp-OH (N-Benzyloxycarbonyl-D-aspartic acid, CAS 78663-07-7) is a D-enantiomer aspartic acid derivative bearing a benzyloxycarbonyl (Z or Cbz) α-amino protecting group. With a molecular formula of C₁₂H₁₃NO₆ and molecular weight of 267.23 g/mol, it is a white to off-white crystalline solid [1]. This compound serves primarily as a protected chiral building block in solution-phase peptide synthesis and as a monomer for chiral polyamide membranes, where the D-configuration and Z-protection strategy provide distinct synthetic and stereochemical control [2].

Why Z-D-Asp-OH Cannot Be Freely Substituted with Boc-Protected or L-Enantiomer Analogs


Z-D-Asp-OH occupies a distinct niche that generic substitution cannot satisfy for two principal reasons. First, the Z (Cbz) protecting group is cleaved by catalytic hydrogenolysis (H₂/Pd) or strong acid, whereas Boc is removed under acidic conditions (e.g., TFA) and Fmoc under basic conditions—enabling orthogonal protection strategies in complex syntheses . Second, the D-aspartic acid configuration confers opposite stereochemical outcomes compared to the L-enantiomer (Z-L-Asp-OH). This manifests in measurable differences such as optical rotation: Z-D-Asp-OH exhibits [α]²⁰D = -9 to -11° (c=2, AcOH), whereas Z-L-Asp-OH displays [α]²⁰D = +9.6° (c=7, AcOH) . These differences dictate enantioselective behavior in chiral separations and asymmetric synthesis, where the D-isomer preferentially adsorbs L-amino acids and the L-isomer adsorbs D-amino acids [1].

Quantitative Differentiation of Z-D-Asp-OH vs. Closest Analogs: A Head-to-Head Evidence Guide


Optical Rotation: D-Enantiomer vs. L-Enantiomer Distinction

Z-D-Asp-OH exhibits a specific optical rotation of [α]²⁰D = -9 to -11° (c=2, acetic acid) . In contrast, the L-enantiomer Z-L-Asp-OH displays [α]²⁰D = +9.6° (c=7, AcOH) . This sign inversion and magnitude difference provide a direct, quantifiable method for verifying enantiomeric identity and detecting racemization during synthesis.

Chiral Purity Enantiomeric Differentiation Peptide Synthesis

Enantioselective Adsorption: D-Configured Polyamide Membrane Performance

Chiral polyamide membranes synthesized from Z-D-Asp-OH and 1,4-phenylenediamine exhibit preferential adsorption of L-glutamic acid over D-glutamic acid, with an adsorption selectivity of 1.30 toward L-Glu [1]. Conversely, membranes derived from the L-enantiomer (Z-L-Asp-OH) preferentially adsorb D-Glu with a selectivity of 1.22. This demonstrates that the D-configuration imparts opposite and quantifiable enantioselectivity compared to the L-isomer.

Chiral Separation Membrane Technology Enantioselective Adsorption

Protecting Group Orthogonality: Z vs. Boc Deprotection Conditions

The Z (Cbz) protecting group is cleaved under catalytic hydrogenolysis (H₂/Pd) or strong acid conditions (e.g., HBr/AcOH, liquid HF), whereas the Boc group is removed under acidic conditions using TFA [1]. Specifically, Boc deprotection typically employs 55% TFA/DCM for 30 min or 100% TFA for 5 min in solid-phase synthesis [1]. This orthogonality allows Z to remain intact during Boc removal steps, enabling sequential deprotection strategies that are impossible with interchangeable protecting groups.

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Solubility Profile: Z-D-Asp-OH in Ethanol vs. Boc-D-Asp-OH Aqueous Solubility

Z-D-Asp-OH demonstrates high solubility in ethanol: 100 mg/mL (374.21 mM) with ultrasonic assistance . In comparison, Boc-Asp-OH exhibits estimated water solubility of 142,300 mg/L (approximately 142 mg/mL) at 25°C based on Log Kow estimation [1]. The distinct solvent preference of Z-D-Asp-OH for organic solvents aligns with its role in solution-phase peptide synthesis and organic transformations, whereas the more hydrophilic Boc analog is better suited to aqueous conditions.

Solubility Formulation Solution-Phase Synthesis

Analytical Purity Benchmark: ≥98% by HPLC and Neutralization Titration

Commercial Z-D-Asp-OH is routinely supplied with purity ≥98.0% as determined by HPLC and neutralization titration [1]. The D-enantiomer Z-D-Asp-OH maintains this high purity standard alongside its L-counterpart (Z-L-Asp-OH, ≥99% assay) , ensuring that procurement decisions can be based on stereochemical requirements rather than purity limitations. Melting point specifications (110-119°C range) and optical rotation values provide additional orthogonal identity verification .

Quality Control Purity Specification Analytical Chemistry

Procurement-Driven Application Scenarios for Z-D-Asp-OH (CAS 78663-07-7)


Solution-Phase Peptide Synthesis Requiring Orthogonal Nα-Protection

Z-D-Asp-OH is optimally deployed in solution-phase peptide synthesis where the Z protecting group must remain stable during acidic treatments (e.g., Boc removal with TFA) and be selectively cleaved at the final stage via catalytic hydrogenolysis . This orthogonal strategy is particularly valuable when synthesizing aspartic acid-containing peptides with acid-sensitive side-chain functionalities or when a hydrogenolytic final deprotection is preferred over strong acid exposure.

Fabrication of D-Configuration Chiral Polyamide Membranes for Enantioselective Separation

Z-D-Asp-OH serves as a monomer for preparing chiral polyamide membranes that exhibit preferential adsorption of L-amino acids over D-amino acids, with a measured selectivity of 1.30 toward L-glutamic acid [1]. These membranes are applied in enantioselective electrodialysis and chiral separation of racemic amino acid mixtures, where the D-aspartyl backbone provides the chiral recognition element necessary for L-isomer enrichment.

Synthesis of Chiral Pharmaceutical Intermediates Requiring D-Aspartic Acid Configuration

The D-enantiomer of aspartic acid is a key building block in certain peptide-based therapeutics and chiral auxiliaries. Z-D-Asp-OH provides a protected, enantiopure D-aspartic acid synthon that can be incorporated into peptide chains or used as a starting material for further derivatization . The high purity (≥98%) and defined optical rotation (-9 to -11°) ensure stereochemical fidelity throughout multi-step syntheses .

Enzymatic Peptide Bond Formation Studies Using Thermolysin

Z-D-Asp-OH has been employed as a substrate in thermolysin-catalyzed peptide coupling reactions, where it is coupled with H-Phe-OMe or H-Ala-OcHex in tert-amyl alcohol at optimized pH 8-9 and 6% water content to yield optically pure dipeptide precursors [2]. The Z protecting group was found to be superior to the formyl (For) group under these enzymatic conditions, making Z-D-Asp-OH the preferred choice for biocatalytic peptide synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-D-Asp-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.